molecular formula C15H19N5 B12914311 2,4-Pyrimidinediamine, 6-(4-phenyl-1-piperidinyl)- CAS No. 841295-60-1

2,4-Pyrimidinediamine, 6-(4-phenyl-1-piperidinyl)-

Cat. No.: B12914311
CAS No.: 841295-60-1
M. Wt: 269.34 g/mol
InChI Key: CMJNXRWKIMSGDN-UHFFFAOYSA-N
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Description

6-(4-phenylpiperidin-1-yl)pyrimidine-2,4-diamine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is known for its potential pharmacological activities and is often studied for its applications in medicinal chemistry. The structure consists of a pyrimidine ring substituted with a phenylpiperidine moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-phenylpiperidin-1-yl)pyrimidine-2,4-diamine typically involves the reaction of 4-phenylpiperidine with a pyrimidine derivative. One common method includes the use of 2,4-dichloropyrimidine as a starting material, which undergoes nucleophilic substitution with 4-phenylpiperidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions would be crucial to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(4-phenylpiperidin-1-yl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced derivatives with hydrogenated functionalities.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

6-(4-phenylpiperidin-1-yl)pyrimidine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 6-(4-phenylpiperidin-1-yl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Minoxidil: A well-known pyrimidine derivative used for hair growth and hypertension treatment.

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another pyrimidine derivative studied for its acetylcholinesterase inhibitory activity.

Uniqueness

6-(4-phenylpiperidin-1-yl)pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

841295-60-1

Molecular Formula

C15H19N5

Molecular Weight

269.34 g/mol

IUPAC Name

6-(4-phenylpiperidin-1-yl)pyrimidine-2,4-diamine

InChI

InChI=1S/C15H19N5/c16-13-10-14(19-15(17)18-13)20-8-6-12(7-9-20)11-4-2-1-3-5-11/h1-5,10,12H,6-9H2,(H4,16,17,18,19)

InChI Key

CMJNXRWKIMSGDN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C3=NC(=NC(=C3)N)N

Origin of Product

United States

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